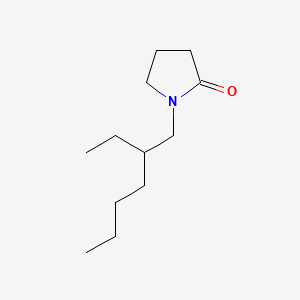

1-(2-Ethylhexyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Ring System as a Chemical Scaffold

The pyrrolidin-2-one nucleus is a five-membered heterocyclic ring that serves as a versatile building block in the development of biologically active compounds. researchgate.net Its significance stems from several key attributes. The saturated, non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterparts. nih.gov This three-dimensionality, arising from the sp3-hybridized carbon atoms, is crucial for establishing the clinical success of new bioactive molecules. nih.gov

The pyrrolidin-2-one scaffold is a common feature in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The ability to introduce various substituents at different positions on the ring allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity. nih.gov The amino acids proline and hydroxyproline, for instance, are naturally occurring derivatives of pyrrolidine. wikipedia.org

Contextualizing N-Alkylated Pyrrolidin-2-ones within Heterocyclic Chemistry Research

N-alkylated pyrrolidin-2-ones represent a significant subclass of pyrrolidin-2-one derivatives. The process of N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the pyrrolidin-2-one ring. This modification can significantly impact the physicochemical properties of the parent molecule, such as its polarity, solubility, and boiling point. researchgate.net

The synthesis of N-alkylated pyrrolidin-2-ones is a subject of ongoing research, with various methods being developed to achieve regioselective alkylation. nih.govorganic-chemistry.org These synthetic strategies often involve the reaction of pyrrolidin-2-one with alkyl halides or other alkylating agents under specific reaction conditions. researchgate.netchemicalbook.com The choice of solvent and base can play a critical role in determining the outcome of the reaction, particularly in preventing O-alkylation, where the alkyl group attaches to the oxygen atom of the lactam instead of the nitrogen. researchgate.net

Scope and Research Trajectories Pertaining to 1-(2-Ethylhexyl)pyrrolidin-2-one

This article focuses specifically on the chemical compound this compound. This particular N-alkylated pyrrolidin-2-one features a branched eight-carbon alkyl chain attached to the nitrogen atom. Research concerning this compound encompasses its synthesis, physicochemical characterization, and exploration of its potential applications.

The following tables provide a summary of key data for this compound and related compounds.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not explicitly found | C12H23NO |

| 2-Pyrrolidinone | 616-45-5 | C4H7NO |

| 1-Ethyl-2-pyrrolidone | 2687-91-4 | C6H11NO |

| 1-Hexyl-2-pyrrolidinone | 4838-65-7 | C10H19NO |

| N-Cyclohexyl-2-pyrrolidone | 6837-24-7 | C10H17NO |

Table 2: Physical and Chemical Properties

| Property | 2-Pyrrolidinone | 1-Ethyl-2-pyrrolidone | N-Cyclohexyl-2-pyrrolidone |

| Molar Mass | 85.10 g/mol chemeo.com | 113.16 g/mol chemicalbook.com | 167.25 g/mol wikipedia.org |

| Boiling Point | 245 °C chemicalbook.com | Not specified | 284 °C wikipedia.org |

| Melting Point | 25.6 °C chemicalbook.com | Not specified | 12 °C wikipedia.org |

| Density | Not specified | Not specified | 1.007 g/cm³ wikipedia.org |

| Solubility | Miscible with water and most organic solvents chemicalbook.com | Not specified | Low solubility in water, soluble in organic solvents wikipedia.org |

| Flash Point | 129 °C chemicalbook.com | Not specified | 145 °C wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66397-78-2 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-(2-ethylhexyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H23NO/c1-3-5-7-11(4-2)10-13-9-6-8-12(13)14/h11H,3-10H2,1-2H3 |

InChI Key |

ACDNBLAZDSHCDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethylhexyl Pyrrolidin 2 One and Analogous Derivatives

Contemporary Approaches to N-Alkylation of Pyrrolidin-2-ones

The introduction of an alkyl group, such as the 2-ethylhexyl moiety, onto the nitrogen atom of the pyrrolidin-2-one ring is a fundamental transformation in the synthesis of these compounds. This N-alkylation can be achieved through direct methods or by employing catalytic systems to improve reaction efficiency.

Direct Alkylation of Pyrrolidin-2-one with 2-Ethylhexyl Halides

A common and direct route to N-substituted pyrrolidin-2-ones is the alkylation of the pyrrolidin-2-one anion with an alkyl halide. acs.org In the case of 1-(2-ethylhexyl)pyrrolidin-2-one, this involves the reaction of pyrrolidin-2-one with a 2-ethylhexyl halide, such as 2-ethylhexyl bromide or 2-ethylhexyl chloride.

The reaction typically follows a nucleophilic substitution (SN2) mechanism. Pyrrolidin-2-one is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding lactamate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-ethylhexyl halide. The use of anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is crucial to prevent unwanted side reactions.

Table 1: Key Components in Direct Alkylation of Pyrrolidin-2-one

| Component | Role | Examples |

|---|---|---|

| Pyrrolidin-2-one | Starting Material (Nucleophile Precursor) | Pyrrolidin-2-one |

| 2-Ethylhexyl Halide | Alkylating Agent (Electrophile) | 2-Ethylhexyl bromide, 2-Ethylhexyl chloride |

| Base | Deprotonating Agent | Sodium hydride (NaH), Potassium tert-butoxide |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

A potential side reaction is O-alkylation, though N-alkylation is generally favored for lactams. The steric bulk of the 2-ethylhexyl group can also slow down the reaction, necessitating higher temperatures or longer reaction times.

Catalytic Systems for Efficient N-Substitution

Catalytic methods offer milder and more efficient alternatives to direct alkylation. Phase-transfer catalysis (PTC) is one such technique where a catalyst, like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the lactamate anion and the alkyl halide in a two-phase system, often using a base like potassium hydroxide.

Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for N-alkylation. acs.org While more commonly used for forming N-aryl bonds, advancements in ligand design have expanded their application to include N-alkylation of lactams. These catalytic cycles typically involve a transition metal, such as palladium or copper. acs.org Additionally, flavin-dependent "ene"-reductases are being explored in photoenzymatic catalysis to create lactams with quaternary stereocenters. nih.gov

Lactamization Strategies for Pyrrolidin-2-one Ring Formation

An alternative synthetic approach is to construct the pyrrolidin-2-one ring with the N-substituent already incorporated. These lactamization methods are central to heterocyclic chemistry.

Cyclization of γ-Aminobutyric Acid Precursors

A classic method for forming γ-lactams is the intramolecular cyclization of γ-amino acids. nih.govnih.gov To synthesize this compound using this route, the precursor 4-((2-ethylhexyl)amino)butanoic acid is required. This precursor can be prepared through reductive amination of a γ-keto acid with 2-ethylhexylamine (B116587) or by alkylating γ-aminobutyric acid. The subsequent cyclization is typically achieved by heating the N-substituted γ-amino acid, which induces an intramolecular amide bond formation with the elimination of water. youtube.com Recent advancements have also explored chemoenzymatic methods for the synthesis of γ-aminobutyric acid (GABA) derivatives. nih.gov

Reactions Involving γ-Butyrolactone and Amines

A widely used industrial method for synthesizing N-substituted pyrrolidin-2-ones is the reaction between γ-butyrolactone and a primary amine. google.comgoogle.comjst.go.jp For the synthesis of this compound, γ-butyrolactone is reacted with 2-ethylhexylamine, typically at high temperatures and pressures. chemicalbook.com The reaction proceeds through the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening and the formation of a γ-hydroxyamide intermediate. google.comgoogle.com This intermediate then undergoes intramolecular cyclization, eliminating a water molecule to yield the final N-substituted pyrrolidin-2-one. chemicalbook.comoregonstate.edu

Table 2: Typical Conditions for γ-Butyrolactone Aminolysis

| Parameter | Description |

|---|---|

| Temperature | Typically in the range of 250-290°C. chemicalbook.com |

| Pressure | Often between 8.0 to 16.0 MPa. chemicalbook.com |

| Reactants | γ-Butyrolactone and a primary amine (e.g., 2-ethylhexylamine). |

| Catalyst | The reaction can proceed without a catalyst. chemicalbook.com |

Donor-Acceptor Cyclopropane (B1198618) Routes to Pyrrolidin-2-ones

A more advanced method for synthesizing substituted pyrrolidin-2-ones involves donor-acceptor (D-A) cyclopropanes. nih.govnih.govscholaris.caresearchgate.netwiley.com These are highly reactive three-membered rings substituted with both an electron-donating and an electron-withdrawing group. The reaction of a D-A cyclopropane with an amine, such as 2-ethylhexylamine, can lead to the formation of the pyrrolidin-2-one ring. nih.govnih.gov The amine acts as a nucleophile, opening the cyclopropane ring, and the resulting intermediate cyclizes to form the lactam. nih.govnih.gov This method allows for the synthesis of a wide variety of substituted pyrrolidin-2-ones. nih.govnih.gov

Advanced Synthetic Pathways for Diverse this compound Structures

Advanced synthetic methodologies enable the creation of a wide array of this compound structures, including those with various substituents on the pyrrolidinone ring. These pathways offer flexibility and efficiency in generating molecular diversity.

One of the most direct methods for synthesizing N-substituted pyrrolidin-2-ones is the N-alkylation of 2-pyrrolidone . This involves reacting 2-pyrrolidone with an appropriate alkylating agent, such as 2-ethylhexyl bromide, in the presence of a base. chemicalbook.com The choice of base and solvent is crucial for achieving high yields and selectivity.

Another versatile approach is the reaction of gamma-butyrolactone (GBL) with a primary amine . In the case of this compound, GBL would be reacted with 2-ethylhexylamine. This reaction is often carried out at elevated temperatures and pressures and can be performed in either a batch or continuous process. google.comgoogle.com Industrial processes for the production of N-methyl-2-pyrrolidone (NMP) from GBL and monomethylamine are well-established and can be adapted for other N-alkyl-2-pyrrolidones. google.com A continuous production process for N-vinyl-2-pyrrolidone (NVP) also starts with the reaction of GBL and an amine, in this case, monoethanolamine. researchgate.net

A more recent and sustainable approach involves the use of glutamic acid as a bio-based starting material . A two-step chemocatalytic system has been developed for the synthesis of a range of N-alkyl-2-pyrrolidones. This process begins with the Pd-catalyzed reductive N-alkylation of glutamic acid with a carbonyl compound, followed by thermally induced lactamization and decarboxylation to yield the final N-alkyl-2-pyrrolidone. rsc.org This method offers a green alternative to traditional petrochemical-based routes.

For creating more complex, substituted pyrrolidinone scaffolds, several advanced one-pot and multicomponent reactions have been developed. For example, a metal-free, one-step synthesis of densely functionalized pyrrolidinones has been achieved through a Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane diesters. acs.org Reductive amination of diketones with anilines, catalyzed by iridium, provides another route to N-aryl-substituted pyrrolidines, which could be conceptually extended to N-alkyl derivatives. nih.gov

The table below outlines some of the advanced synthetic pathways to N-substituted pyrrolidin-2-ones.

| Starting Materials | Reaction Type | Key Conditions & Features |

| 2-Pyrrolidone, 2-Ethylhexyl halide | N-Alkylation | Base-mediated reaction. chemicalbook.com |

| Gamma-butyrolactone (GBL), 2-Ethylhexylamine | Ammonolysis/Amination | High temperature and pressure; can be run continuously. google.comgoogle.com |

| Glutamic acid, Carbonyl compound | Reductive N-alkylation, Lactamization, Decarboxylation | Pd-catalyzed, bio-based route. rsc.org |

| Arylsulfonamides, Cyclopropane diesters | Smiles-Truce Cascade | Metal-free, one-pot synthesis of functionalized pyrrolidinones. acs.org |

| Diketones, Amines | Reductive Amination | Iridium-catalyzed, applicable for diverse amine substrates. nih.gov |

Analytical and Spectroscopic Characterization Methodologies for 1 2 Ethylhexyl Pyrrolidin 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2-Ethylhexyl)pyrrolidin-2-one, ¹H and ¹³C NMR spectroscopy would provide a definitive map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the pyrrolidinone ring are expected to appear as multiplets in the range of approximately 1.9 to 3.5 ppm. Specifically, the protons on the carbon adjacent to the carbonyl group would likely be the most downfield within this range, while the protons on the carbon adjacent to the nitrogen would also show a significant downfield shift.

The 2-ethylhexyl group would present a more complex set of signals. The terminal methyl groups of the ethyl and butyl chains would appear as triplets at the most upfield region of the spectrum. The methylene (B1212753) and methine protons of the ethylhexyl chain would produce a series of overlapping multiplets. The methylene protons directly attached to the nitrogen of the pyrrolidinone ring are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the pyrrolidinone ring would be the most downfield signal, typically appearing above 170 ppm. The carbons of the pyrrolidinone ring would resonate in the range of approximately 20-50 ppm, with the carbon adjacent to the nitrogen being the most downfield of this group. The carbons of the 2-ethylhexyl chain would produce a series of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidinone ring protons | 1.9 - 3.5 | Multiplets |

| CH₂ adjacent to N (pyrrolidinone) | Downfield within ring protons | Triplet |

| CH₂ adjacent to C=O (pyrrolidinone) | Downfield within ring protons | Triplet |

| CH₂ attached to N (ethylhexyl) | ~3.2 | Multiplet |

| CH (ethylhexyl) | ~1.5 | Multiplet |

| CH₂ (ethylhexyl) | ~1.2-1.4 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (pyrrolidinone) | >170 |

| C adjacent to N (pyrrolidinone) | ~45-55 |

| Other pyrrolidinone ring carbons | ~20-40 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule.

In the FT-IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretch of the amide group, expected to appear in the region of 1650-1700 cm⁻¹. The C-N stretching vibration of the lactam would likely be observed in the 1200-1350 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethylhexyl group and the pyrrolidinone ring would be visible as sharp bands between 2850 and 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=O stretch would also be a strong band in the Raman spectrum. The C-C and C-H bending and stretching vibrations of the alkyl chain and the pyrrolidinone ring would also be observable, often with different relative intensities compared to the FT-IR spectrum, which can aid in a more complete vibrational assignment.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Amide) | 1650-1700 (Strong) | 1650-1700 (Strong) |

| C-N Stretch | 1200-1350 | Observable |

| Aliphatic C-H Stretch | 2850-3000 (Sharp) | 2850-3000 (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for N-substituted pyrrolidones include cleavage of the N-alkyl bond and fragmentation of the alkyl chain itself. The loss of the ethylhexyl group would result in a significant fragment ion. Further fragmentation of the ethylhexyl chain would produce a series of smaller fragment ions, providing clues to its branching structure.

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₈H₁₇]⁺ | Loss of the ethylhexyl group |

| Fragments from ethylhexyl chain | Cleavage at various points along the alkyl chain |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or in a mixture.

In GC analysis, the retention time of the compound would be characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The purity can be determined by the relative area of the main peak compared to any other peaks present in the chromatogram. Coupling GC with a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the compound and any impurities.

HPLC, particularly reverse-phase HPLC, would also be a suitable method for purity assessment. The retention time would depend on the column, mobile phase composition, and flow rate. A UV detector could be used for detection, as the amide chromophore absorbs in the UV region.

Thermal Analysis Techniques for Material Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the material's thermal stability and phase transitions.

DSC analysis would reveal information about the melting point and any other phase transitions, such as glass transitions, of this compound. The melting point would be observed as an endothermic peak on the DSC thermogram.

TGA would be used to determine the thermal stability and decomposition profile of the compound. The TGA curve would show the weight loss of the sample as a function of temperature. The onset of decomposition would indicate the temperature at which the compound begins to degrade.

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-2-pyrrolidinone |

| N-cyclohexyl-2-pyrrolidone |

Theoretical and Computational Investigations of 1 2 Ethylhexyl Pyrrolidin 2 One and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods, rooted in the principles of quantum mechanics, offer a way to compute the electronic structure and, by extension, the reactivity of chemical compounds. escholarship.org

Density Functional Theory (DFT) Studies of Molecular Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular properties of various substituted pyrrolidones. arabjchem.org DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, can determine the optimized geometry and electronic properties of molecules like 1-(2-Ethylhexyl)pyrrolidin-2-one. arabjchem.org

These studies provide insights into the molecule's conformation by identifying the most stable arrangement of its atoms in three-dimensional space. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Key Parameters from DFT Calculations for Pyrrolidinone Derivatives

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. |

| ΔE (LUMO-HOMO gap) | Energy difference between LUMO and HOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |

This table is a generalized representation based on typical DFT studies of pyrrolidinone derivatives.

Computational Analysis of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be used to explore the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants and products. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. While specific studies on this compound were not found, the general methodology is widely applied in organic chemistry to elucidate reaction pathways. researchgate.net

Molecular Dynamics Simulations of Solute-Solvent and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of how molecules move and interact over time. These simulations are particularly valuable for understanding the behavior of a solute, such as this compound, in a solvent.

MD simulations have been employed to investigate the interactions between solvents like N-methyl-2-pyrrolidone (NMP), a related compound, and other materials. ornl.gov These studies calculate interaction energies and can reveal strong affinities between the solvent and other surfaces. ornl.gov For this compound, MD simulations could be used to model its interactions with various solvents, providing insights into its solvation properties and behavior in solution.

Predictive Modeling of Solvent Capabilities in Chemical Processes

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, is a rapidly growing field. mdpi.comresearchgate.net These models aim to predict the properties and behavior of chemicals, including their solvent capabilities, based on their molecular structure. patheon.comrsc.orgresearchgate.net

For solvents, predictive models can estimate properties like solubility, which is a critical factor in many industrial and chemical processes. patheon.comrsc.org By analyzing a compound's molecular descriptors, these models can forecast its performance as a solvent, potentially reducing the need for extensive experimental testing. mdpi.com While specific predictive models for this compound's solvent capabilities were not identified, the methodologies are well-established for other organic solvents. mdpi.comresearchgate.net

Role of 1 2 Ethylhexyl Pyrrolidin 2 One in Advanced Materials Science and Engineering

Investigation of Its Function as a Solvent in Polymer Chemistry

N-alkylpyrrolidones are a class of organic chemicals that are generally liquid at low temperatures and are frequently used as solvents. epa.gov The solvent power of pyrrolidones like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) is well-documented, demonstrating their capacity to dissolve a wide array of polymers for applications such as producing aramid fibers, surface treatments, and paint stripping. epa.govwikipedia.orggoogle.com These solvents are chemically stable and highly polar, making them effective inert mediums for various chemical reactions. google.com

1-(2-Ethylhexyl)pyrrolidin-2-one aligns with this family, functioning as a potent polar aprotic solvent. However, the presence of the substantial 2-ethylhexyl group introduces a significant hydrophobic character, distinguishing it from shorter-chain analogues like NMP. This dual nature—a polar lactam head and a non-polar alkyl tail—allows it to effectively dissolve a diverse range of polymers and other substances, bridging the solubility gap between polar and non-polar materials. solubilityofthings.com This characteristic is particularly valuable in creating homogenous formulations containing otherwise incompatible components. The general principle that "like dissolves like" suggests that while the pyrrolidone ring favors the dissolution of polar polymers, the ethylhexyl chain enhances its affinity for non-polar and hydrophobic polymers. kinampark.com

Table 1: Comparison of Related N-Alkylpyrrolidones

| Compound Name | Structure | Key Solvent Applications | Reference |

| N-Methyl-2-pyrrolidone (NMP) | 5-membered lactam with a methyl group on the nitrogen | Dissolving a wide range of polymers (e.g., PVDF), surface treatment of textiles and resins, paint stripper, production of aramid fibers. | wikipedia.org |

| N-Ethyl-2-pyrrolidone (NEP) | 5-membered lactam with an ethyl group on the nitrogen | Powerful polar solvent, potential substitute for NMP in various applications. | epa.govgoogle.com |

| N-Cyclohexyl-2-pyrrolidone (CHP) | 5-membered lactam with a cyclohexyl group on the nitrogen | Photoresist stripper in electronics, chemical polisher, dye carrier for aramid fabrics. | wikipedia.org |

| This compound | 5-membered lactam with a 2-ethylhexyl group on the nitrogen | Functions as a polar solvent with significant hydrophobic character, useful for dissolving both polar and non-polar polymers. |

The dissolution of a polymer in a solvent is a complex process that begins with the permeation of solvent molecules into the bulk polymer matrix. kinampark.com This initial step leads to swelling as the polymer structure accommodates the solvent molecules. Following this, individual polymer chains are disentangled and freed from the swollen interface, diffusing into the solvent phase to form a true solution. kinampark.com The efficiency and speed of this process are governed by several factors, including the polymer's crystallinity (amorphous polymers dissolve faster), molecular weight, and the chemical affinity between the polymer and solvent. kinampark.com

For N-alkylpyrrolidones, the dissolution mechanism can be more intricate than simple solvation. Research on N-methylpyrrolidone (NMP) suggests a dual mechanism where it functions as both a cosolvent and a complexing agent to enhance the solubility of poorly soluble compounds. nih.gov It is proposed that this compound operates similarly. The polar lactam ring can form specific complexes with polar segments of a polymer chain, while the 2-ethylhexyl group interacts with non-polar segments through van der Waals forces. This dual interaction mode can effectively break down both polar and non-polar intermolecular forces within the polymer, accelerating its dissolution. The kinetics of dissolution are further influenced by the solvent's viscosity and its ability to reduce the surface tension of the medium, thereby facilitating wetting and penetration into the polymer structure. nih.gov

The unique solvent properties of N-alkylpyrrolidones have led to their use in various industrial polymer processing and synthesis applications. For instance, NMP is integral to the production of high-performance polymers like polyphenylene sulfide (B99878) and is also used in formulating drugs for transdermal delivery. wikipedia.org N-Cyclohexyl-2-pyrrolidone (CHP), which has a bulky alkyl substituent similar to the 2-ethylhexyl group, is employed in the electronics industry as a photoresist stripper and in the textile industry as a dye carrier. wikipedia.org

Drawing parallels from these related compounds, this compound is a suitable medium for several advanced applications:

Polymer Synthesis: It can serve as a high-boiling reaction solvent for polymerization processes, particularly for creating copolymers from monomers with different polarities.

Coatings and Films: Its ability to dissolve a wide range of resins makes it an effective solvent for formulating specialty coatings, adhesives, and plastic films, ensuring a uniform application and finish. cnchemshop.comontosight.ai

Plasticizer: It can be used as a plasticizer and setting agent for acrylic emulsions and copolymers, enhancing flexibility and durability in the final product. lobinger-chemie.de

Cleaning and Degreasing: Its solvent power makes it effective for cleaning and degreasing applications, particularly for removing polymer residues from processing equipment. epa.gov

Interfacial and Surface Activity Studies of N-Alkylated Pyrrolidin-2-ones

N-alkylated pyrrolidin-2-ones that possess a sufficiently long alkyl chain exhibit amphiphilic properties, meaning they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. This dual nature allows them to function as surface-active agents, or surfactants. The pyrrolidone ring acts as the polar head group, while the alkyl chain serves as the non-polar tail.

Studies have confirmed the surface activity of this class of compounds. For example, N-hexyl-2-pyrrolidone has been shown to be active at the air/water interface and to form micelles in aqueous solutions. princeton.edu Further research on a series of N-alkyl-2-pyrrolidones, including N-2-ethylhexyl-pyrrolidone, demonstrated synergistic interactions when mixed with conventional surfactants, indicating their ability to modify surface properties. researchgate.net The 2-ethylhexyl group in this compound provides substantial hydrophobicity, enabling it to effectively reduce the surface tension at liquid-air and liquid-liquid interfaces. This property is crucial in applications such as emulsification, foaming, and wetting, where the control of interfacial energy is paramount.

Integration within Advanced Materials Architectures and Functional Composites

Beyond its role as a processing solvent, this compound and its structural motifs can be directly integrated into the architecture of advanced materials to impart specific functionalities. The 2-ethylhexyl group is a common building block in polymer science, valued for the properties it confers. gantrade.com

For example, 2-ethylhexyl acrylate (B77674) is a key monomer used to create soft, flexible, and tacky polymers for adhesives and coatings. cnchemshop.comgantrade.comwikipedia.org The incorporation of this group enhances adhesion, elasticity, and water resistance. gantrade.com Similarly, research has shown the synthesis of novel copolymers that include a 2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione unit. researchgate.net These materials exhibit unique photophysical properties, demonstrating how the pyrrolidone structure combined with the ethylhexyl group can be used to design functional polymers. researchgate.net

In another instance, polymers have been created using 1-ethenyl-2-pyrrolidinone (N-vinylpyrrolidone) alongside 2-ethylhexyl 2-propenoate. ontosight.ai This highlights a strategy to combine the biocompatibility and polarity of the pyrrolidone ring with the flexibility and hydrophobicity conferred by the 2-ethylhexyl group. Such copolymers are suitable for a range of applications, from biomedical devices to industrial coatings. ontosight.ainih.gov Therefore, this compound can act as a high-performance additive, such as a plasticizer to improve the mechanical properties of a composite, or serve as a precursor for a monomer that is subsequently built into a polymer backbone. ontosight.ainih.gov

Influence of 2-Ethylhexyl Moiety on Material Compatibility and Performance

The 2-ethylhexyl side chain is not merely a passive component; it actively influences the final properties of a material. Its branched, eight-carbon structure has several well-documented effects on polymer performance.

Flexibility and Low-Temperature Performance: The inclusion of the 2-ethylhexyl group significantly lowers the glass transition temperature (Tg) of a polymer. gantrade.com A lower Tg means the material transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. This is critical for applications requiring flexibility, especially in cold environments.

Plasticization: The 2-ethylhexyl group acts as an internal plasticizer. Unlike external plasticizers that are merely mixed in, an internal plasticizer is chemically bonded to the polymer, making it less prone to leaching out over time. nih.gov This enhances the long-term durability and stability of the material's flexibility.

Hydrophobicity and Water Resistance: The long alkyl chain is inherently hydrophobic, which improves the material's resistance to water absorption and degradation from moisture. gantrade.com This is a key attribute for coatings, sealants, and outdoor applications.

Tack and Adhesion: In adhesive formulations, the 2-ethylhexyl group is known to increase tackiness, which is the property of a material to form an immediate bond upon light contact. gantrade.com

Material Compatibility: The non-polar nature of the ethylhexyl group improves the compatibility of the host molecule or polymer with other non-polar or hydrophobic components in a composite material, leading to more stable and homogenous blends. ontosight.ai

Table 2: Performance Attributes Conferred by the 2-Ethylhexyl Moiety

| Property | Influence of 2-Ethylhexyl Group | Resulting Material Performance | Reference |

| Flexibility | Lowers Glass Transition Temperature (Tg) | Softer, more elastic material, improved performance at low temperatures. | gantrade.com |

| Durability | Acts as a non-leaching internal plasticizer | Long-term retention of flexibility and mechanical properties. | nih.gov |

| Water Resistance | Increases hydrophobicity | Reduced water absorption, enhanced durability in wet conditions. | gantrade.com |

| Adhesion | Increases tackiness | Improved performance in pressure-sensitive adhesives. | gantrade.com |

| Compatibility | Enhances interaction with non-polar substances | Better miscibility and stability in multi-component material systems. | ontosight.ai |

Chemical Reactivity, Derivatization, and Mechanistic Insights of 1 2 Ethylhexyl Pyrrolidin 2 One

Exploration of Principal Reaction Pathways of Pyrrolidin-2-one Derivatives

The reactivity of the pyrrolidin-2-one scaffold, a core component of 1-(2-ethylhexyl)pyrrolidin-2-one, is diverse and allows for a multitude of chemical transformations. These reactions primarily target the lactam functionality, including the carbonyl group, the nitrogen atom, and the adjacent methylene (B1212753) groups.

One of the fundamental reaction pathways involves the reduction of the amide carbonyl group. For instance, the reduction of N-substituted pyrrolidin-2-ones can be achieved through various methods, including catalytic hydrogenation. The hydrogenation of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates under pressure in the presence of a palladium on carbon (Pd/C) catalyst yields the corresponding pyrrolidines. nih.gov Similarly, sodium cyanoborohydride (NaBH₃CN) has been effectively used for the reduction of related pyrrolin-2-one derivatives. nih.gov

Another significant reaction pathway is the manipulation of the substituents on the pyrrolidin-2-one ring. For example, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been accomplished starting from bicyclic α-iminophosphonates. nih.gov These transformations often involve hydrolysis and reduction steps, leading to a variety of substituted pyrrolidine (B122466) derivatives. nih.gov

Furthermore, the pyrrolidin-2-one ring can participate in cycloaddition reactions. Iridium-catalyzed reductive generation of azomethine ylides from lactams, including pyrrolidin-2-one derivatives, allows for their participation in [3 + 2] dipolar cycloaddition reactions to furnish functionalized pyrrolidines. acs.org This method is notable for its mild reaction conditions and the ability to generate both stabilized and unstabilized azomethine ylides. acs.org

Strategies for Functional Derivatization via the 2-Ethylhexyl Chain

The 2-ethylhexyl chain of this compound offers a lipophilic handle that can be strategically modified to alter the molecule's physical and chemical properties. While direct derivatization of this saturated alkyl chain is challenging, its initial introduction and the use of analogous chiral side chains in other molecular systems provide insights into potential strategies.

In the synthesis of other complex molecules, the introduction of a 2-ethylhexyl group is often achieved through standard alkylation reactions. For example, in the synthesis of certain conjugated polymers, monomers containing the 2-ethylhexyl side chain are prepared and subsequently polymerized. rsc.org The synthesis of these monomers typically involves the reaction of a nucleophilic precursor with a 2-ethylhexyl halide.

A key aspect of the 2-ethylhexyl group is its chirality when it is not a racemic mixture. The use of enantiomerically pure (R)- or (S)-2-ethylhexyl side chains can impart chirality to the entire molecule. This has been demonstrated in the synthesis of narrow bandgap conjugated polymers, where the chiral 2-ethylhexyl substituents influence the secondary structure and aggregation properties of the polymer backbone. rsc.org This suggests that chiral derivatization of the 2-ethylhexyl group could be a viable strategy for creating stereochemically defined derivatives of this compound.

Functionalization of the 2-ethylhexyl chain can also be envisioned through indirect methods. For instance, starting with a functionalized precursor to the 2-ethylhexyl group, such as a derivative containing a double bond or a protected functional group, would allow for post-synthetic modifications. After the incorporation of this modified side chain onto the pyrrolidin-2-one nitrogen, the protecting group could be removed or the double bond could be subjected to various transformations like oxidation, hydrogenation, or addition reactions.

The metabolism of compounds containing a 2-ethylhexyl moiety, such as Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), provides a biological perspective on the potential for derivatization. DEHP is metabolized in vivo through hydrolysis and subsequent oxidation of the 2-ethylhexyl chain to form hydroxylated and carboxylated derivatives. nih.gov These metabolic pathways highlight the positions on the 2-ethylhexyl chain that are susceptible to oxidative functionalization.

Catalytic Aspects of Chemical Transformations Involving Pyrrolidin-2-ones

Catalysis plays a pivotal role in the synthesis and transformation of pyrrolidin-2-one derivatives, enabling reactions that would otherwise be difficult or inefficient. Both metal-based and organocatalytic systems have been extensively employed.

Metal Catalysis:

Transition metals are widely used to catalyze reactions involving the pyrrolidin-2-one scaffold. For instance, iridium complexes, such as Vaska's complex ([IrCl(CO)(PPh₃)₂]), have been shown to catalyze the reductive generation of azomethine ylides from lactams. acs.org These ylides can then undergo cycloaddition reactions. Copper complexes are also effective catalysts for intramolecular C–H amination reactions, leading to the formation of pyrrolidines. nih.govacs.org

Gold catalysis has been utilized in the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. organic-chemistry.org Palladium catalysts are employed in alkene carboamination and carboalkoxylation reactions to afford pyrrolidine derivatives. organic-chemistry.org Furthermore, cobalt-catalyzed reductive amination/cyclization of levulinic acid with primary amines provides a route to pyrrolidines. researchgate.net

Organocatalysis:

Chiral pyrrolidine-based structures are themselves important organocatalysts. mdpi.comnih.gov These catalysts often operate by forming a covalent bond with one substrate and coordinating the second through hydrogen bonds, thereby controlling the stereochemical outcome of the reaction. mdpi.com The development of new pyrrolidine-based organocatalysts, including those derived from tartaric and glyceric acids, aims to create more effective and selective catalysts by introducing additional stereocenters and functional groups. mdpi.com

Biocatalysis:

Enzymes, particularly engineered cytochrome P450s, have emerged as powerful catalysts for the synthesis of chiral pyrrolidines. acs.org Through directed evolution, these biocatalysts can be tailored to catalyze intramolecular C(sp³)–H amination of organic azides to produce pyrrolidine derivatives with high enantioselectivity. acs.org

Photoredox Catalysis:

Emerging Research Avenues and Future Directions for 1 2 Ethylhexyl Pyrrolidin 2 One

Development of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry has spurred research into more environmentally benign and efficient methods for producing N-substituted pyrrolidinones. Traditional synthesis routes often rely on petrochemical feedstocks and harsh reaction conditions. chemicalbook.com Future research for 1-(2-Ethylhexyl)pyrrolidin-2-one is focused on overcoming these limitations through several key strategies:

Reductive Amination of Bio-based Feedstocks: A highly promising sustainable route involves the reductive amination of levulinic acid, which is derivable from lignocellulosic biomass. researchgate.net This process can be adapted for this compound by reacting levulinic acid with 2-ethylhexylamine (B116587) in the presence of a heterogeneous catalyst. Recent studies have focused on developing highly active and selective catalysts for this one-pot reaction, which operates under milder conditions and utilizes renewable starting materials. researchgate.net

Catalytic Ammonolysis of γ-Butyrolactone Derivatives: The liquid-phase ammonolysis of γ-butyrolactone is a widely used industrial process for producing 2-pyrrolidone. chemicalbook.com A sustainable adaptation for this compound would involve the direct reaction of a suitably substituted γ-butyrolactone with 2-ethylhexylamine. Research is aimed at developing catalysts that can drive this reaction with high conversion and selectivity at lower temperatures and pressures, thereby reducing the energy intensity of the process. chemicalbook.com

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound and microwaves can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.govrsc.org An ultrasound-promoted, one-pot multicomponent synthesis has been reported for other pyrrolidinone derivatives, often using green solvents and catalysts like citric acid. rsc.org Applying these techniques to the synthesis of this compound could lead to faster, more efficient, and cleaner production methods.

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize synthesis, particularly novel sustainable routes, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in situ (in-reaction) characterization techniques are becoming indispensable tools for real-time monitoring, providing insights that are impossible to obtain from traditional offline analysis. numberanalytics.com For the synthesis of this compound, these methods offer a pathway to improved process control, yield optimization, and impurity reduction.

Future research will likely incorporate the following techniques:

| Technique | Application in Synthesis Monitoring | Potential Insights for this compound |

| Time-Resolved Infrared (TRIR) Spectroscopy | Allows for the study of reaction dynamics on ultrafast timescales. numberanalytics.com | Provides a detailed understanding of the formation and consumption of transient intermediates during the cyclization and amination steps. |

| 2D-IR Spectroscopy | A powerful tool for examining the molecular interactions and structural changes that occur during a reaction. numberanalytics.com | Can elucidate the role of the solvent and catalyst by tracking changes in vibrational coupling and molecular structure in real-time. |

| Hyphenated Methods (e.g., Chromatography-IR) | Combine the separation capabilities of chromatography with the molecular specificity of IR spectroscopy. numberanalytics.com | Enables the identification and quantification of reactants, intermediates, products, and byproducts in complex reaction mixtures without the need for sample workup. |

| In Situ NMR Spectroscopy | Provides detailed structural information about species present in the reaction vessel as the reaction progresses. | Can track the conversion of starting materials and the formation of the pyrrolidinone ring, helping to determine reaction endpoints and kinetics accurately. |

The integration of these techniques with microfluidics and lab-on-a-chip devices further enhances their power, allowing for high-throughput screening of reaction conditions on a miniature scale. numberanalytics.com

Multiscale Modeling Approaches for Complex System Interactions

Computational modeling is a powerful predictive tool that can accelerate research and development by reducing the need for extensive, time-consuming experimentation. A multiscale modeling approach, which connects phenomena across different length and time scales, is particularly valuable for understanding and optimizing the entire lifecycle of a chemical product, from molecular interactions to reactor performance and final application. ucl.ac.uk

For this compound, a multiscale framework would involve:

Quantum Mechanics (QM) / Density Functional Theory (DFT): At the most fundamental level, these methods can be used to calculate the electronic structure of the molecule, predict reaction pathways, and understand catalyst-substrate interactions. ucl.ac.uk This is crucial for designing new, more efficient catalysts for sustainable synthesis routes.

Molecular Dynamics (MD): MD simulations can predict the bulk physical properties of this compound, such as viscosity, density, and solubility, based on intermolecular forces. This is essential for its application as a solvent or formulation component. It can also model its interaction with other molecules in a mixture. cecam.org

Computational Fluid Dynamics (CFD): At the reactor scale, CFD can simulate fluid flow, heat transfer, and mass transport within the reaction vessel. ucl.ac.uk By coupling CFD with kinetic models derived from QM and experimental data, the performance of an industrial-scale reactor for the synthesis of this compound can be simulated and optimized.

Process and Systems Modeling: At the highest level, these models can be used to design and optimize the entire chemical plant, considering factors like energy consumption, waste generation, and economic viability. ucl.ac.uk

Recent advances in universal modeling frameworks, such as those used for toxicity prediction, demonstrate the power of combining multiscale structural information with machine learning to predict complex biological or chemical interactions. researchgate.net

Exploration of New Chemical Transformations and Applications

While N-substituted pyrrolidinones are known as effective solvents and intermediates, ongoing research continues to uncover novel transformations and applications for this versatile scaffold. The unique combination of the polar lactam ring and the nonpolar 2-ethylhexyl chain in this compound makes it a candidate for several emerging areas.

Future research directions include:

Organocatalysis: Chiral pyrrolidine (B122466) derivatives are highly effective organocatalysts for a variety of asymmetric reactions. mdpi.com While this compound itself is not chiral, it can serve as a precursor to more complex, functionalized pyrrolidine structures that could act as novel catalysts.

Medicinal Chemistry and Biologically Active Compounds: The pyrrolidine ring is a common motif in many biologically active compounds, including anticonvulsant agents. nih.gov The reactivity of the lactam ring allows for various transformations, such as ring-opening to form derivatives of γ-aminobutyric acid (GABA) or further substitution on the ring, to create new molecules for biological screening. chemicalbook.com

Advanced Materials and Polymers: The pyrrolidinone ring can be opened via polymerization to form nylon-4, a polymer with potential applications in textiles and films. chemicalbook.com Furthermore, N-substituted pyrrolidinones can be incorporated as monomers into co-polymers. For example, a co-polymer containing 2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione fragments has been synthesized for applications in optical sensors. researchgate.net This suggests that this compound could be a valuable building block for new functional polymers and materials.

Novel Dehydrogenative Reactions: Recent studies have shown that pyrrolidines can undergo dehydrogenative aromatization reactions in the presence of specific gold-based catalysts to form m-phenylenediamine (B132917) derivatives. acs.org Exploring similar catalytic systems for this compound could open up completely new synthetic pathways to novel aromatic amines.

Q & A

Q. What are the standard methodologies for synthesizing 1-(2-Ethylhexyl)pyrrolidin-2-one, and how can reaction progress be monitored experimentally?

Methodological Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, a modified procedure may include:

- Step 1: Alkylation of pyrrolidin-2-one with 2-ethylhexyl halides under inert conditions.

- Step 2: Solvent selection (e.g., DMF or acetonitrile) and temperature control (80–120°C) to optimize yield.

- Monitoring: Thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) to track intermediate formation. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. What key parameters influence the yield and purity of this compound during synthesis?

Methodological Answer: Critical parameters include:

- Temperature: Higher temperatures (>100°C) may accelerate side reactions (e.g., decomposition).

- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Workup: Liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials. Systematic optimization via fractional factorial design can isolate dominant factors .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation: H/C NMR for functional group analysis (e.g., carbonyl peak at ~175 ppm for pyrrolidinone).

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm).

- Mass Analysis: Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 212.3 for CHNO) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

Methodological Answer:

- Kinetic Studies: Variable-time NMR or in-situ IR spectroscopy to monitor intermediate formation.

- Isotopic Labeling: Use O-labeled reagents to trace carbonyl group reactivity.

- Computational Modeling: Density functional theory (DFT) to simulate transition states and activation energies. For example, study the steric effects of the 2-ethylhexyl group on nucleophilic attack .

Q. How should researchers address contradictions in literature data on the physicochemical properties of this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/humidity).

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Contextual Factors: Report solvent purity, equipment calibration, and synthetic batch variations explicitly .

Q. What strategies are effective for studying the biological interactions of this compound, such as protein binding?

Methodological Answer:

- In Vitro Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Molecular Docking: Use software like AutoDock Vina to predict interactions with receptors (e.g., GABA or kinase targets).

- Metabolite Profiling: LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How can researchers align studies on this compound with theoretical frameworks in heterocyclic chemistry?

Methodological Answer:

- Conceptual Links: Map the compound’s reactivity to established theories (e.g., Baldwin’s rules for cyclization).

- Hypothesis-Driven Design: Test predictions about ring-opening/closure under varying pH or nucleophile strength.

- Literature Synthesis: Integrate findings with prior work on pyrrolidinone derivatives in drug discovery .

Q. What advanced experimental designs (e.g., factorial or response surface) are suitable for optimizing reaction conditions?

Methodological Answer:

- Factorial Design: Vary temperature, solvent ratio, and catalyst loading in a 2 matrix to identify interactions.

- Central Composite Design (CCD): Model non-linear relationships between variables (e.g., temperature vs. yield).

- Sensitivity Analysis: Use Monte Carlo simulations to assess parameter uncertainty .

Q. How can the stability of this compound under environmental stressors (light, heat) be systematically evaluated?

Methodological Answer:

- Forced Degradation: Expose the compound to UV light (ICH Q1B), elevated temperatures (40–60°C), and hydrolytic conditions (acid/base).

- Stability-Indicating Methods: Develop HPLC methods with baseline separation of degradation products (e.g., oxidized pyrrolidinone).

- Kinetic Modeling: Calculate Arrhenius plots to predict shelf-life .

Q. What role does this compound play in surface chemistry or material science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.